

# An In-depth Technical Guide to 5-bromo-6-methyl-2-pyridinecarboxylic acid

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## Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969

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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents a theoretical framework based on analogous compounds to support further research and development.

## Chemical Structure and Properties

5-bromo-6-methyl-2-pyridinecarboxylic acid is a halogenated and methylated derivative of picolinic acid. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.

Below is a visualization of the chemical structure:

Caption: Chemical structure of 5-bromo-6-methyl-2-pyridinecarboxylic acid.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	137778-20-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	216.03 g/mol	[1]
InChI	1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)	[1]
InChIKey	UXKSXZKZOWOMKC-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC1=NC(=C(C=C1Br)C)C(=O)O</chem>	N/A
Physical Form	Solid	[1]
Purity	Typically available at ≥95%	

## Experimental Data (Predicted)

While specific experimental spectra for 5-bromo-6-methyl-2-pyridinecarboxylic acid are not readily available in the public domain, predictions based on its structure can be made. Researchers requiring definitive data should consider acquiring it from commercial suppliers who may provide it upon request.

Table 2: Predicted Spectroscopic Data

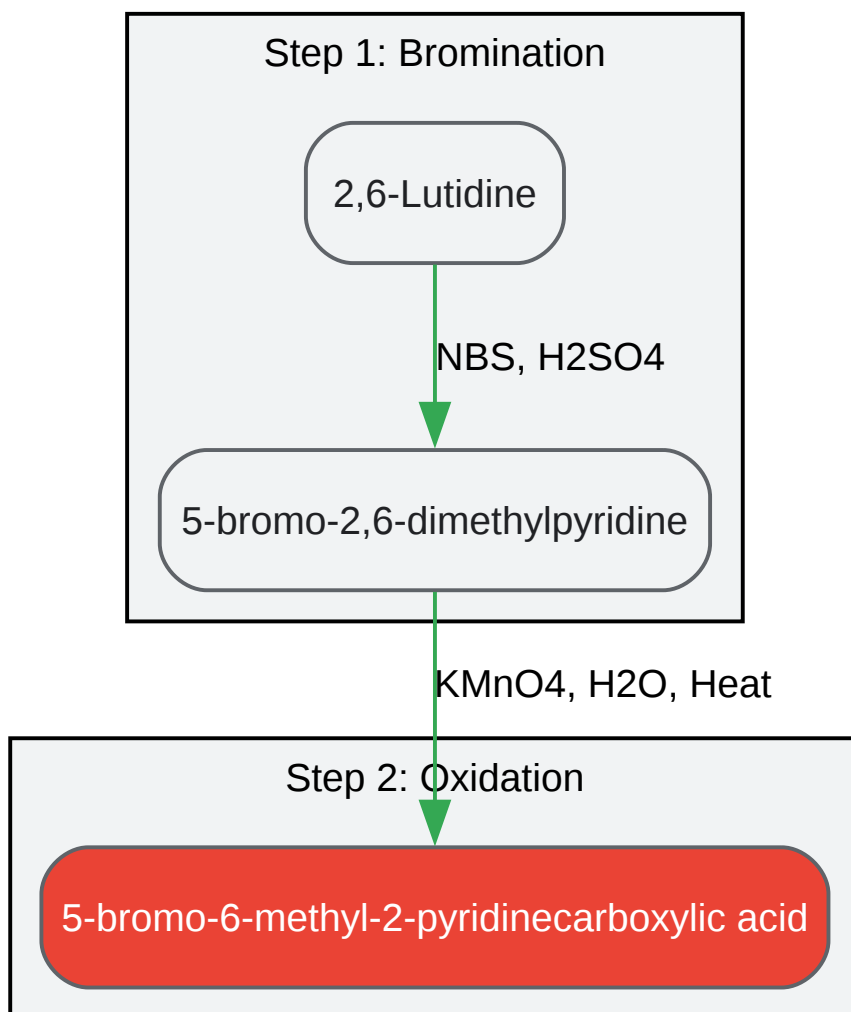
Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	Aromatic protons (pyridine ring): two doublets in the range of 7.5-8.5 ppm. Methyl protons: a singlet around 2.5 ppm. Carboxylic acid proton: a broad singlet at $>10$ ppm.
$^{13}\text{C}$ NMR	Aromatic carbons: signals in the range of 120-160 ppm. Methyl carbon: a signal around 20-25 ppm. Carboxylic acid carbon: a signal around 165-175 ppm.
IR Spectroscopy	O-H stretch (carboxylic acid): broad band around $3000\text{ cm}^{-1}$ . C=O stretch (carboxylic acid): strong band around $1700\text{ cm}^{-1}$ . C=C and C=N stretches (aromatic ring): bands in the $1400\text{-}1600\text{ cm}^{-1}$ region. C-Br stretch: band in the $500\text{-}650\text{ cm}^{-1}$ region.
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z$ corresponding to the molecular weight ( $216.03\text{ g/mol}$ ), showing a characteristic isotopic pattern for bromine ( $\text{M}$ and $\text{M}+2$ peaks of nearly equal intensity).

## Synthesis Protocol

A direct, detailed experimental protocol for the synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid is not explicitly described in widely available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of related compounds. A potential pathway involves the oxidation of the corresponding methyl-substituted pyridine.

A key precursor for this synthesis is 5-bromo-2,6-dimethylpyridine. A possible multi-step synthesis starting from a commercially available material is outlined below.

## Proposed Synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid

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## References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
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